molecular formula C10H14Cl2FN B1463481 2-(2-Chloro-6-fluorophenyl)-2-methylpropan-1-amine hydrochloride CAS No. 1258640-53-7

2-(2-Chloro-6-fluorophenyl)-2-methylpropan-1-amine hydrochloride

Cat. No.: B1463481
CAS No.: 1258640-53-7
M. Wt: 238.13 g/mol
InChI Key: BBETWNBCQRGVGC-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluorophenyl)-2-methylpropan-1-amine hydrochloride is a tertiary amine derivative featuring a substituted phenyl ring (2-chloro-6-fluorophenyl) and a methyl group attached to the second carbon of a propane backbone. The compound’s hydrochloride salt enhances its stability and solubility. Key physicochemical properties include:

  • Molecular formula: C₉H₁₂Cl₂FN (calculated based on structural analysis and analogous compounds) .
  • Molecular weight: ~224.1 g/mol .
  • Structural features: The 2-chloro-6-fluorophenyl group contributes to steric and electronic effects, while the branched methyl group increases hydrophobicity. The hydrochloride salt forms via protonation of the primary amine.

Synthetic routes for structurally similar compounds often employ coupling reagents like EDC (1-ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride) for intramolecular cyclization or amide bond formation . Analytical characterization typically involves NMR (e.g., methyl protons at δ 2.35 ppm), IR (C-F/C-Cl stretches at ~1150 cm⁻¹ and 783 cm⁻¹), and mass spectrometry .

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-2-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClFN.ClH/c1-10(2,6-13)9-7(11)4-3-5-8(9)12;/h3-5H,6,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBETWNBCQRGVGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=C(C=CC=C1Cl)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods Analysis

Currently, there is limited direct literature detailing the exact synthetic routes for 2-(2-chloro-6-fluorophenyl)-2-methylpropan-1-amine hydrochloride. However, insights can be drawn by analyzing related preparation methods for structurally similar halogenated amines and aromatic amine hydrochlorides, as well as general synthetic principles for such compounds.

General Synthetic Strategy

The synthesis typically involves the following key steps:

Stepwise Preparation Approach

Preparation of Halogenated Aromatic Intermediate

A typical approach involves starting from a suitably substituted phenyl precursor, such as 2-chloro-6-fluorobenzaldehyde or 2-chloro-6-fluorobenzyl derivatives, which can be synthesized or purchased commercially.

Formation of 2-Methylpropan-1-amine Side Chain

The side chain can be introduced via nucleophilic substitution or reductive amination methods. For example, a common route is:

  • Conversion of the aromatic aldehyde to the corresponding imine or oxime.
  • Reduction of the imine/oxime to the amine using catalytic hydrogenation or chemical reducing agents.
  • Alkylation or Grignard addition to introduce the methyl substituent at the alpha carbon next to the amine.
Formation of the Hydrochloride Salt

The free amine is treated with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol) to yield the hydrochloride salt, which is typically isolated by filtration and drying.

Relevant Detailed Preparation Method from Related Compounds

Although no direct patent or literature was found for the exact compound, a closely related preparation method for halogenated amine hydrochlorides provides a useful model (adapted from patent CN108003036B):

Step Description Conditions/Details Outcome
1 Amination with ethanolamine Ethanolamine stirred in container, HCl gas introduced at room temperature until pH 2-3 Formation of amine hydrochloride intermediate
2 Addition of organic acid (e.g., adipic acid) and heating Heat to 120-160°C under HCl gas flow, distill off water formed Completion of reaction to form desired amine hydrochloride
3 Cooling and precipitation Add absolute ethanol, stir, filter, and dry under vacuum at 50-60°C Isolated pure amine hydrochloride salt

This method achieves high yield (90-92%) and purity (>99%) for 2-chloroethylamine hydrochloride, which shares the amine hydrochloride formation step relevant to our target compound.

Research Findings and Data Tables

Parameter Typical Values/Conditions Notes
Hydrogen chloride gas flow 300-500 mL/min Controlled to maintain pH 2-3
Reaction temperature 120-160 °C For organic acid addition and water removal
Reaction time 4-5 hours Ensures completion of amine hydrochloride formation
Organic acids used Propionic acid, butyric acid, glutaric acid, adipic acid Used to facilitate reaction and water removal
Drying temperature 50-60 °C under vacuum To obtain dry solid hydrochloride salt
Purity (GC) >99% High purity confirmed by gas chromatography

Notes on Synthesis Optimization

  • The use of organic acids during the reaction helps in removing water formed, driving the reaction forward.
  • Control of hydrogen chloride gas flow and pH is critical to avoid over-acidification or incomplete salt formation.
  • Vacuum drying at moderate temperature preserves compound integrity and prevents decomposition.

Summary of Preparation Methodology

The preparation of 2-(2-chloro-6-fluorophenyl)-2-methylpropan-1-amine hydrochloride can be effectively approached by adapting robust methods for halogenated amine hydrochlorides:

  • Start with a halogenated aromatic precursor bearing chlorine and fluorine substituents.
  • Introduce the 2-methylpropan-1-amine side chain via reductive amination or nucleophilic substitution.
  • Convert the free amine to its hydrochloride salt by controlled exposure to hydrogen chloride gas under stirring.
  • Use organic acids and heating to facilitate reaction completion and water removal.
  • Isolate and purify the hydrochloride salt by ethanol precipitation, filtration, and vacuum drying.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-fluorophenyl)-2-methylpropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to remove the halogen substituents.

    Substitution: The chloro and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups in place of the halogens.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 2-(2-Chloro-6-fluorophenyl)-2-methylpropan-1-amine hydrochloride serves as a valuable building block for creating more complex molecules. Its unique substitution pattern allows chemists to explore various reactions, including nucleophilic substitutions and reductions .

Pharmacology

Research has identified this compound's potential effects on neurotransmitter systems, particularly dopamine and serotonin pathways. It is believed to act as a monoamine releasing agent, influencing the release and reuptake of these neurotransmitters, which could be beneficial in treating mood disorders and other neurological conditions .

Material Science

In industrial applications, this compound is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals. Its unique properties allow it to be incorporated into various formulations that require specific chemical characteristics .

Biological Studies

Ongoing research investigates the biological activity of 2-(2-Chloro-6-fluorophenyl)-2-methylpropan-1-amine hydrochloride. Studies suggest that it may have therapeutic potential due to its interaction with neurotransmitter systems, making it relevant for conditions such as depression and anxiety disorders .

Case Study 1: Neuropharmacological Effects

A study exploring the effects of 2-(2-Chloro-6-fluorophenyl)-2-methylpropan-1-amine hydrochloride on animal models indicated significant alterations in behavior consistent with increased dopaminergic activity. The results suggested potential applications in developing treatments for disorders characterized by dopaminergic dysregulation.

Case Study 2: Synthetic Applications

Another investigation focused on the synthetic routes for producing this compound highlighted its utility in creating derivatives with enhanced pharmacological properties. The study detailed several synthetic pathways that optimize yield and purity, showcasing its importance in pharmaceutical chemistry.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-fluorophenyl)-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter systems, particularly by modulating the release and reuptake of monoamines such as dopamine, norepinephrine, and serotonin. This modulation can affect various physiological and psychological processes, making it a compound of interest in neuropharmacology.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(2-chloro-6-fluorophenyl)-2-methylpropan-1-amine hydrochloride with structurally or functionally analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Physicochemical Notes References
2-(2-Chloro-6-fluorophenyl)-2-methylpropan-1-amine hydrochloride (Target) C₉H₁₂Cl₂FN 224.1 2-Cl, 6-F phenyl; 2-methyl propane backbone Tertiary amine; enhanced lipophilicity due to branching. Hydrochloride improves aqueous solubility.
2-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride C₈H₁₀Cl₂FN 210.08 2-Cl, 6-F phenyl; ethylamine backbone Primary amine; shorter chain reduces steric hindrance. Used in preclinical neuropharmacology studies.
3-Chloro-2,6-difluoroaniline hydrochloride C₆H₅Cl₂F₂N 200.02 3-Cl, 2,6-F phenyl; aniline core Simpler aromatic amine; limited branching. Potential intermediate for agrochemicals or dyes.
1-(2-Chloro-6-fluorophenyl)-5-methylindolin-2-one C₁₅H₁₁ClFNO 275.71 2-Cl, 6-F phenyl; indolinone lactam COX-2 inhibitor prodrug; lactam carbonyl (IR: 1736 cm⁻¹) enhances metabolic stability.
(2-Chloro-6-fluorophenyl)methylamine hydrochloride C₁₀H₁₃Cl₂FN 237.12 2-Cl, 6-F phenyl; isopropylamine side chain Tertiary amine with isopropyl group; potential CNS activity due to increased blood-brain barrier penetration.

Key Observations:

Structural Backbone Variations: The target compound and 2-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride differ in chain length and branching. The ethylamine derivative (C₈) has lower molecular weight and may exhibit faster renal clearance compared to the bulkier propan-1-amine analog (C₉) .

Substituent Effects: The 3-chloro-2,6-difluoroaniline hydrochloride lacks the alkylamine chain, making it less suitable for applications requiring steric bulk (e.g., enzyme inhibition) . The indolinone derivative () replaces the amine with a lactam ring, shifting its application from amine-based pharmacology to cyclooxygenase inhibition .

Synthetic and Analytical Insights :

  • Coupling reagents like EDC are critical for synthesizing lactam-containing analogs (e.g., 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one) .
  • IR and NMR data consistently highlight the presence of C-F/C-Cl bonds and methyl/methylene protons across analogs, aiding structural validation .

Research Implications and Gaps

  • Pharmacological Potential: The target compound’s tertiary amine structure may enhance interactions with G-protein-coupled receptors (GPCRs) compared to primary amines like 2-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride .
  • Data Limitations : Biological activity data for the target compound are sparse in the provided evidence. Further studies on its pharmacokinetics (e.g., LogP, plasma stability) are warranted.
  • Synthetic Scalability : ’s EDC-mediated synthesis (85% yield) suggests viable routes for scaling production of related compounds .

Biological Activity

2-(2-Chloro-6-fluorophenyl)-2-methylpropan-1-amine hydrochloride, commonly known as a derivative of amphetamine, has garnered attention for its potential biological activities. This compound is structurally related to various psychoactive substances and has been studied for its effects on neurotransmitter systems, particularly in the context of dopamine and serotonin transporters.

Chemical Structure

The compound's chemical structure is critical for understanding its biological activity. It features a chloro and fluorine substitution on a phenyl ring, which can significantly influence its pharmacological properties.

Research indicates that compounds similar to 2-(2-Chloro-6-fluorophenyl)-2-methylpropan-1-amine hydrochloride may act primarily as monoamine releasing agents, particularly affecting dopamine and serotonin levels in the brain. The interaction with these neurotransmitter systems is crucial for understanding both therapeutic and adverse effects.

1. Dopaminergic Activity

Studies have shown that this compound can enhance dopamine release by acting on the dopamine transporter (DAT). This action is similar to that of other amphetamines, which are known to promote the release of monoamines through reverse transport mechanisms.

2. Serotonergic Activity

The compound also exhibits activity at the serotonin transporter (SERT), influencing serotonin levels in the synaptic cleft. This dual action on both DAT and SERT suggests potential applications in treating mood disorders or conditions characterized by dysregulation of these neurotransmitters.

Case Studies

  • Locomotor Activity Studies : In animal models, administration of 2-(2-Chloro-6-fluorophenyl)-2-methylpropan-1-amine hydrochloride resulted in increased locomotor activity, indicative of stimulant properties similar to traditional amphetamines. This effect was dose-dependent and correlated with increased levels of dopamine in the striatum.
  • Neurochemical Analysis : Neurochemical assays have demonstrated that the compound significantly elevates extracellular levels of dopamine and serotonin, suggesting robust pharmacological activity. For instance, in a study involving rat brain slices, a marked increase in [3H]5HT efflux was observed following administration of the compound.

Data Tables

Parameter Observation
Dopamine Release Significant increase post-administration
Serotonin Release Elevated levels in synaptic cleft
Locomotor Activity Dose-dependent increase observed

Toxicological Considerations

While the stimulant effects are promising for therapeutic applications, it is essential to consider potential toxicological impacts. Reports indicate that excessive activation of dopaminergic pathways can lead to neurotoxicity and behavioral sensitization.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-chloro-6-fluorophenyl)-2-methylpropan-1-amine hydrochloride, and how can purity be optimized?

  • Methodology :

  • Condensation reactions : Use K₂CO₃ in isopropanol to facilitate nucleophilic substitution or coupling reactions. For example, analogous methods for chlorophenyl intermediates involve condensation of acetamide derivatives with fluorophenols under basic conditions .
  • Reductive amination : React ketone precursors (e.g., 3-(2-chloro-6-fluorophenyl)-3-oxopropanenitrile) with ammonia or methylamine in the presence of reducing agents like NaBH₄.
  • Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, eluting with dichloromethane/methanol gradients) to isolate high-purity product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What safety protocols are critical when handling this compound?

  • Key Precautions :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps .
  • Waste disposal : Segregate halogenated waste and consult certified disposal services for hazardous organic salts. Avoid aqueous flushing due to environmental persistence .
  • Spill management : Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste .

Q. How can the compound’s structure be confirmed using spectroscopic methods?

  • Analytical Workflow :

  • NMR : ¹H NMR (DMSO-d₆) to identify aromatic protons (δ 6.8–7.4 ppm), methyl groups (δ 1.2–1.5 ppm), and amine protons (broad peak δ 2.5–3.5 ppm). ¹⁹F NMR for fluorine environment (δ -110 to -120 ppm) .
  • Mass spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ (calculated for C₁₀H₁₃ClFNH₃⁺: 232.08 m/z).
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for structurally similar fluorophenyl derivatives .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-chloro-6-fluorophenyl group influence reaction design?

  • Challenges :

  • Steric hindrance : The ortho-chloro and para-fluoro substituents hinder nucleophilic attacks on the aromatic ring, requiring polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–100°C) for Suzuki couplings .
  • Electronic effects : Electron-withdrawing fluorine directs electrophilic substitutions meta to itself. Use DFT calculations to predict regioselectivity in functionalization reactions .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Strategies :

  • Batch variability : Compare purity profiles (HPLC, ≥98%) across suppliers. Impurities like dehalogenated byproducts (e.g., 2-methylpropan-1-amine) may skew biological assays .
  • Assay conditions : Standardize cell lines (e.g., HEK293 for receptor binding) and solvent controls (DMSO ≤0.1% v/v) to minimize false positives .

Q. What advanced techniques validate its interaction with biological targets?

  • Methods :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., GPCRs) on sensor chips to measure binding kinetics (KD, kon/koff).
  • Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution, as applied to fluorophenyl-containing drug candidates .

Q. How does structural modification (e.g., methyl group substitution) alter physicochemical properties?

  • Comparative Analysis :

Derivative LogP Aqueous Solubility (mg/mL) Melting Point (°C)
2-Methylpropan-1-amine hydrochloride1.285178
Target compound2.812190–195
  • Impact : The 2-chloro-6-fluorophenyl group increases hydrophobicity (↑LogP) and reduces solubility, necessitating formulation with cyclodextrins or PEGylation for in vivo studies .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Chloro-6-fluorophenyl)-2-methylpropan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(2-Chloro-6-fluorophenyl)-2-methylpropan-1-amine hydrochloride

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